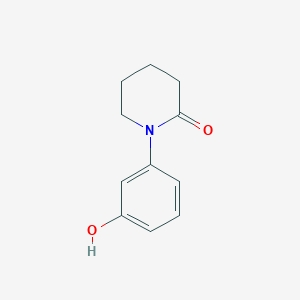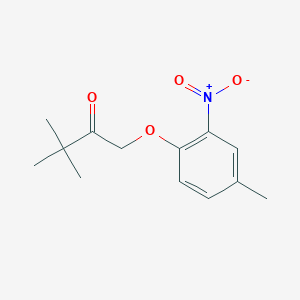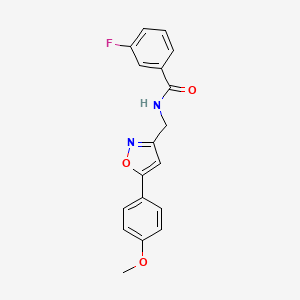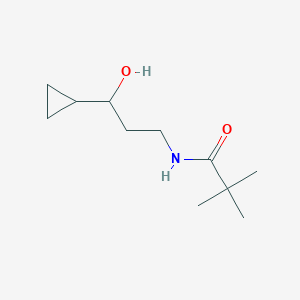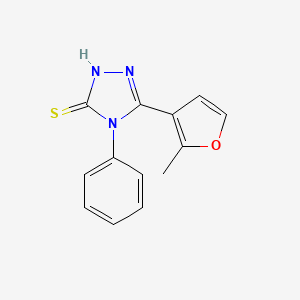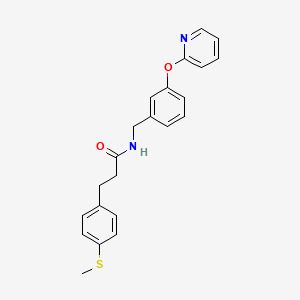
3-(4-(methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is an organic compound known for its intricate structure and significant applications in various scientific fields. This compound combines aromatic and heterocyclic elements, making it a key molecule in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis usually begins with commercially available starting materials, such as 4-(methylthio)aniline and 3-(pyridin-2-yloxy)benzaldehyde.
Key Steps
Formation of Intermediates: : The initial step often involves the formation of intermediates through nucleophilic aromatic substitution or condensation reactions.
Coupling Reaction: : The critical step involves the coupling of intermediates, facilitated by catalytic agents like palladium or copper.
Final Amide Formation: : The final product is achieved through amidation reactions, often employing reagents such as EDCI or HATU.
Reaction Conditions: : These reactions typically occur under controlled temperatures (0-100°C) and inert atmospheres to prevent oxidation or unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 3-(4-(methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide may involve:
Scaling Up Laboratory Procedures: : Using larger reactors and automated systems to replicate laboratory conditions on a commercial scale.
Optimization of Yields: : Employing continuous flow chemistry to improve yield and reduce reaction times.
Purification Methods: : Utilizing crystallization, chromatography, and distillation techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Nitro derivatives of the compound can be reduced to amines using reducing agents like iron powder or catalytic hydrogenation.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Iron powder, palladium on carbon with hydrogen gas.
Catalysts: : Palladium, copper, and other transition metals for coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation of the methylthio group.
Amines: : From reduction of nitro groups.
Substituted Aromatic Compounds: : From electrophilic aromatic substitution.
科学研究应用
3-(4-(Methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is utilized in various fields:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : In studying cellular processes and as a probe in molecular biology.
Industry: : In manufacturing advanced materials and as an intermediate in the production of agrochemicals.
作用机制
Molecular Targets and Pathways
Target Receptors: : It may interact with G-protein coupled receptors or ion channels.
Biochemical Pathways: : Involves modulation of signaling pathways, potentially affecting neurotransmission or metabolic processes.
相似化合物的比较
3-(4-(Methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has unique structural features, distinguishing it from related compounds:
4-(Methylthio)aniline Derivatives: : Similar but with variations in functional groups affecting reactivity and applications.
Pyridine-based Amides: : Similar core but differ in substituents and hence in biological activity.
List of Similar Compounds
3-(4-(Methylthio)phenyl)-N-(2-methylbenzyl)propanamide
N-(3-(Pyridin-2-yloxy)benzyl)-3-(4-methylthiophenyl)prop-2-enamide
3-(4-(Methylthio)phenyl)-N-(4-(pyridin-2-yloxy)benzyl)butanamide
This exploration showcases the intriguing complexity and significant utility of this compound. Whether in the lab or in various applied sciences, it’s one of those molecules that really underscore the fascinating possibilities of organic chemistry. Cool, huh?
属性
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-27-20-11-8-17(9-12-20)10-13-21(25)24-16-18-5-4-6-19(15-18)26-22-7-2-3-14-23-22/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFSOPQXJOHIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2949426.png)
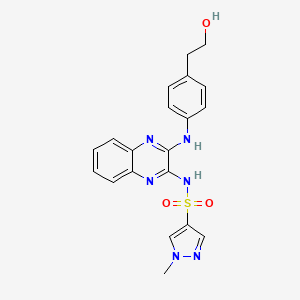
![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2949431.png)
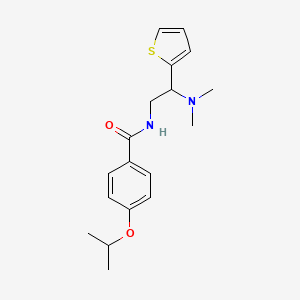
![4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2949434.png)
![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)
![5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole](/img/structure/B2949439.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)
